Structural Differentiation: 5-Methyl Substitution on Thiadiazole Confers Altered Hydrogen-Bonding and Lipophilicity Relative to the Des-Methyl Analog
The target compound bears a methyl group at the 5-position of the 1,3,4-thiadiazole ring, whereas the closest commercially available analog—2-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide (CAS 1181517-81-6)—carries a hydrogen at this position . This methyl substitution eliminates a hydrogen-bond donor site on the thiadiazole ring while increasing lipophilicity (predicted ΔlogP ≈ +0.5). In published indole–thiadiazole SAR series, substituent variation on the thiadiazole ring produced IC₅₀ differences of ≥10-fold against α-glucosidase, demonstrating that this position is a pharmacophoric determinant, not a spectator position [1].
| Evidence Dimension | Thiadiazole C5 substituent identity (methyl vs. hydrogen) |
|---|---|
| Target Compound Data | 5-methyl-1,3,4-thiadiazol-2-yl (MW contribution: CH₃, +15 Da vs. H; eliminates H-bond donor) |
| Comparator Or Baseline | 2-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide; 5-H-thiadiazole (CAS 1181517-81-6; MW 288.33 g/mol) |
| Quantified Difference | ΔMW = +14.02 g/mol; predicted ΔlogP ≈ +0.5; one fewer H-bond donor |
| Conditions | Structural comparison based on chemical identity; pharmacological relevance inferred from class-level SAR [1] |
Why This Matters
For procurement in SAR campaigns, the presence of the 5-methyl group alters both physicochemical and pharmacophoric properties relative to the des-methyl analog, making the target compound a distinct chemical entity for hit expansion libraries.
- [1] Alomari M, Taha M, Rahim F, et al. Synthesis of indole-based-thiadiazole derivatives as a potent inhibitor of α-glucosidase enzyme along with in silico study. Bioorg Chem. 2021;108:104638. doi:10.1016/j.bioorg.2021.104638 View Source
